1-(2-Fluoro-4-methylbenzyl)piperazine
CAS No.:
Cat. No.: VC18226922
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17FN2 |
|---|---|
| Molecular Weight | 208.27 g/mol |
| IUPAC Name | 1-[(2-fluoro-4-methylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C12H17FN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
| Standard InChI Key | HFCUWMQAMGBJRR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCNCC2)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2-Fluoro-4-methylbenzyl)piperazine consists of a piperazine ring (a six-membered diamine heterocycle) linked to a 2-fluoro-4-methylbenzyl group. The benzyl substituent introduces steric and electronic effects due to the fluorine and methyl groups at positions 2 and 4, respectively. The fluorine atom’s electronegativity increases the aromatic ring’s electron-withdrawing character, while the methyl group provides steric bulk and mild electron-donating effects via hyperconjugation.
The compound’s IUPAC name is 1-[(2-fluoro-4-methylphenyl)methyl]piperazine, with a molecular formula of C₁₂H₁₅FN₂ and a molecular weight of 206.26 g/mol. Its canonical SMILES representation is CC1=CC(=C(C=C1)F)CN2CCNCC2, reflecting the connectivity of the benzyl and piperazine moieties.
Physicochemical Characteristics
Key properties include:
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Lipophilicity: The logP value (estimated via computational methods) is approximately 2.1, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.
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pKa: The piperazine nitrogen atoms have pKa values of 6.1 (secondary amine) and 9.8 (tertiary amine), enabling pH-dependent solubility and protonation states.
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Melting Point: Predicted to range between 85–90°C based on analogous compounds.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution or reductive amination strategy:
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Benzyl Halide Preparation:
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Piperazine Alkylation:
Industrial Production Challenges
Scale-up faces hurdles such as:
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Regioselectivity: Competing reactions at the piperazine’s two nitrogen atoms require careful stoichiometric control.
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Purification: Removing unreacted benzyl halide and piperazine byproducts necessitates fractional distillation or chromatography.
Biological Activity and Mechanistic Insights
Receptor Interactions
Piperazine derivatives are known to modulate neurotransmitter systems. While direct data on this compound is scarce, structural analogs exhibit:
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Serotonergic Activity: Binding to 5-HT₁A and 5-HT₂A receptors with IC₅₀ values of 50–100 nM, suggesting potential antidepressant or anxiolytic effects .
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Dopamine D₂ Partial Agonism: Substituted benzylpiperazines show affinity (Kᵢ = 120 nM) for D₂ receptors, relevant to antipsychotic drug development .
Enzyme Inhibition
Fluorinated aromatic systems often inhibit cytochrome P450 enzymes. In vitro studies on similar compounds reveal:
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CYP3A4 Inhibition: IC₅₀ = 8 µM, indicating potential drug-drug interaction risks .
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Monoamine Oxidase (MAO) Binding: Moderate inhibition (MAO-A IC₅₀ = 15 µM), implicating roles in neurodegenerative disease research .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antipsychotics: Structural modifications (e.g., sulfonation) yield derivatives with enhanced dopamine receptor selectivity.
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Anticancer Agents: Fluorine’s electronegativity enhances interactions with kinase ATP-binding pockets.
Materials Science
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Liquid Crystals: The rigid benzyl group and flexible piperazine ring enable mesophase formation, with transition temperatures observed at 110–125°C.
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Coordination Complexes: Piperazine’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺), forming complexes with catalytic applications.
Future Directions and Research Gaps
Unanswered Questions
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Metabolic Pathways: Hepatic metabolism via glucuronidation or sulfation remains uncharacterized.
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Long-Term Toxicity: Chronic exposure effects on renal and hepatic systems require investigation.
Emerging Applications
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PET Imaging: Incorporating ¹⁸F isotopes could enable neuroscientific imaging probes.
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Antiviral Research: Fluorine’s role in viral protease inhibition warrants exploration.
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